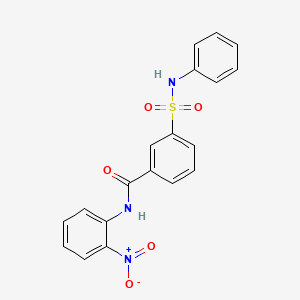
3-(anilinosulfonyl)-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(anilinosulfonyl)-N-(2-nitrophenyl)benzamide, commonly known as ANS, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. ANS is a small molecule that is widely used as a probe for studying protein folding, stability, and aggregation.
Applications De Recherche Scientifique
ANS has a wide range of scientific research applications, particularly in the field of protein science. It is commonly used as a fluorescent probe to study protein folding, stability, and aggregation. ANS binds to hydrophobic regions of proteins, causing a shift in its fluorescence spectrum, which can be used to monitor protein conformational changes. ANS has also been used to study the binding of ligands to proteins, as well as the interaction of proteins with membranes.
Mécanisme D'action
The mechanism of action of ANS involves its binding to hydrophobic regions of proteins. ANS contains a sulfonamide group that can form hydrogen bonds with polar amino acid residues, while its aniline group can interact with non-polar amino acid residues. This results in a shift in the fluorescence spectrum of ANS, which can be used to monitor protein conformational changes.
Biochemical and Physiological Effects
ANS is a relatively safe compound that does not have any significant biochemical or physiological effects. It is not toxic to cells or animals at the concentrations typically used in scientific research. However, it should be noted that ANS can interfere with some protein assays, such as those that rely on absorbance measurements.
Avantages Et Limitations Des Expériences En Laboratoire
ANS has several advantages as a probe for studying protein conformational changes. It is a small molecule that can easily penetrate cell membranes and bind to hydrophobic regions of proteins. ANS is also relatively inexpensive and easy to use. However, ANS has some limitations, particularly in its specificity for hydrophobic regions of proteins. It may also interfere with some protein assays, as previously mentioned.
Orientations Futures
There are several future directions for research on ANS. One area of interest is the development of new fluorescent probes that can bind to specific regions of proteins with higher specificity and sensitivity. Another area of research is the use of ANS in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. ANS may also have potential applications in drug discovery and development, particularly in the identification of new drug targets and the screening of potential drug candidates.
Conclusion
In conclusion, ANS is a small molecule that has significant potential as a probe for studying protein folding, stability, and aggregation. Its unique properties make it a valuable tool for scientists working in the field of protein science. However, further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of ANS involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-nitroaniline, which is then reacted with benzoyl chloride to produce 2-nitro-N-benzoylaniline. This compound is then reacted with aniline in the presence of sulfuric acid to produce ANS. The final product is purified using recrystallization techniques.
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c23-19(20-17-11-4-5-12-18(17)22(24)25)14-7-6-10-16(13-14)28(26,27)21-15-8-2-1-3-9-15/h1-13,21H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZUQBWDEMJZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5023535.png)

![N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
![2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5023552.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5023554.png)
![4-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]butanohydrazide](/img/structure/B5023562.png)
![1-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5023571.png)


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5023588.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5023596.png)
![3-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]-1H-indazole trifluoroacetate](/img/structure/B5023597.png)

